molecular formula C22H25N3OS2 B2556372 N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223915-26-1

N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

Cat. No. B2556372
M. Wt: 411.58
InChI Key: QPRITNVOVXMFAM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of the compound would involve a series of chemical reactions, starting from readily available starting materials. The synthesis process would be optimized to increase yield, reduce by-products, and improve safety.



Molecular Structure Analysis

The molecular structure of the compound can be analyzed using techniques like X-ray crystallography or NMR spectroscopy. Computational methods can also be used to predict the molecular structure.



Chemical Reactions Analysis

The compound’s reactivity would be studied. This could involve looking at how it reacts with other chemicals, its stability under various conditions, and any catalysts that might affect its reactions.



Physical And Chemical Properties Analysis

The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity, would be determined.


Scientific Research Applications

Thiophene Derivatives and Carcinogenicity Evaluation

Thiophene derivatives, such as those related to benzidine and 4-aminobiphenyl, have been synthesized and evaluated for potential carcinogenicity. For example, compounds like 5-p-acetamidophenyl-2-thiophenamine hydrochloride and N-(5-phenylthiophen-2-yl)-acetamide have been studied for their activity in vitro, indicating potential carcinogenicity. Such evaluations are crucial for understanding the biological activity and safety profile of thiophene-containing compounds, which may extend to N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide (Ashby et al., 1978).

Advanced Oxidation Processes in Environmental Protection

The application of advanced oxidation processes (AOPs) for the degradation of acetaminophen (ACT) and related compounds highlights the potential for environmental protection. AOPs lead to various kinetics, mechanisms, and by-products, emphasizing the importance of chemical structure in determining degradation pathways. This research area could be relevant for exploring the environmental fate and treatment options for our compound of interest, especially considering its complex structure and potential for generating by-products (Qutob et al., 2022).

Analgesic Mechanisms of Acetaminophen

Understanding the analgesic mechanisms of acetaminophen, including its metabolization to N-acylphenolamine (AM404) and action on the TRPV1 and cannabinoid 1 receptors, provides insights into pain management. Research in this domain can inform the development of new analgesic compounds or the repurposing of existing ones, potentially including N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide, especially if it shares or influences similar metabolic or receptor pathways (Ohashi & Kohno, 2020).

Safety And Hazards

The compound’s safety profile would be assessed. This could involve looking at its toxicity, potential for causing an allergic reaction, and any precautions that need to be taken when handling it.


Future Directions

Based on the results of these studies, future research directions could be proposed. This could involve further optimization of the synthesis process, more detailed studies of its mechanism of action, or exploration of its potential uses.


properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3OS2/c1-15-8-9-17(13-16(15)2)23-19(26)14-28-21-20(18-7-6-12-27-18)24-22(25-21)10-4-3-5-11-22/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPRITNVOVXMFAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide

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